Chlorophosphonazo III

Description

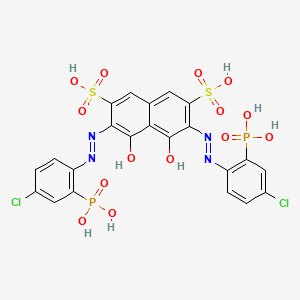

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBABJNSZGKTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O14P2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062057 |

Source

|

| Record name | Dichlorophosphonoazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-99-4 |

Source

|

| Record name | Chlorophosphonazo III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophosphonoazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorophosphonoazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Core Mechanism of Chlorophosphonazo III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorophosphonazo III (CPZ-III) is a highly sensitive metallochromic indicator dye widely employed in research and clinical diagnostics for the quantitative determination of various metal ions, most notably calcium. This technical guide delves into the core mechanism of action of Chlorophosphonazo III, providing a comprehensive overview of its chemical properties, principles of application, and detailed experimental protocols.

Core Mechanism of Action: Chelation and Spectrophotometric Detection

At its core, the mechanism of action of Chlorophosphonazo III revolves around its ability to act as a chelating agent. The molecule, chemically known as 2,7-bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid[1][2][3], possesses multiple functional groups that can bind to metal ions. This binding event leads to the formation of a stable, colored metal-dye complex.

The formation of this complex alters the electron distribution within the Chlorophosphonazo III molecule, resulting in a significant shift in its light absorption properties. This change in absorbance is the cornerstone of its application in spectrophotometry. The intensity of the colored complex, measured at a specific wavelength, is directly proportional to the concentration of the target metal ion in the sample[4].

The selectivity of Chlorophosphonazo III for different metal ions is highly dependent on the pH of the solution. By carefully controlling the pH, it is possible to selectively measure one metal ion in the presence of others. For instance, calcium can be selectively determined in a mixed sample containing magnesium by maintaining the pH in the range of 2.2 to 3.0[3][5]. At a neutral pH of 7.0, the dye reacts with both calcium and magnesium[5].

Below is a diagram illustrating the fundamental principle of Chlorophosphonazo III's mechanism of action.

References

- 1. Development of a new measurement method for serum calcium with chlorophosphonazo-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal Indicator Chlorophosphonazo-III | CAS 1914-99-4 Dojindo [dojindo.com]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Chlorophosphonazo III

CAS Number: 1914-99-4 [1][2][3]

This guide provides a comprehensive overview of Chlorophosphonazo III, a valuable chromogenic agent in analytical chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize spectrophotometric and other analytical techniques.

Chemical and Physical Properties

Chlorophosphonazo III, with the chemical name 2,7-Bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid, is a complex organic molecule widely used as a metal indicator.[1] Its structure allows for the formation of stable, colored chelates with a variety of metal ions.

Table 1: General Properties of Chlorophosphonazo III

| Property | Value | Reference |

| CAS Number | 1914-99-4 | [1][2][3] |

| Molecular Formula | C₂₂H₁₆Cl₂N₄O₁₄P₂S₂ | [1][3] |

| Molecular Weight | 757.36 g/mol | [3] |

| Appearance | Reddish-brown to black-purple crystalline powder | [1] |

| Solubility | Readily soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in ether, benzene, chloroform, and carbon tetrachloride. | [4] |

| Melting Point | >300°C | [4][5] |

Chlorophosphonazo III's color is pH-dependent. It is violet at a pH of 4 or lower, blue in NaOH solution, and brilliant green in acids like sulfuric, hydrochloric, and dilute nitric acid.[1][6] It is important to note that it decomposes in concentrated nitric acid.[1][6]

Applications in Metal Ion Determination

Chlorophosphonazo III is a highly sensitive reagent for the spectrophotometric determination of a wide range of metal ions.[5][7] It is particularly useful for the analysis of alkaline earth metals, as well as other elements such as thorium, uranium, lanthanoids, and actinoids.[1][6]

The selectivity of Chlorophosphonazo III for different metal ions can be controlled by adjusting the pH of the solution. For instance, it can be used for the selective colorimetric determination of calcium in the presence of magnesium at a pH range of 2-3.[1][6] At pH 2.2, it is possible to determine calcium alone, while at pH 7.0, both calcium and magnesium can be determined.[2]

Table 2: Applications of Chlorophosphonazo III in Spectrophotometric Analysis

| Analyte | Application | Reference |

| Calcium | Determination in biological fluids and via disposable optical sensors. | [1][5] |

| Magnesium | Simultaneous determination with calcium. | |

| Thorium | Colorimetric reagent. | [1][6] |

| Uranium | Colorimetric and extraction-photometric determination. | [1][6] |

| Lanthanoids & Actinoids | Colorimetric reagent. | [1][6] |

| Titanium, Zirconium, Scandium | Spectrophotometric determination. | [2][5] |

| Sulfate (SO₄²⁻) | Indicator for precipitation titration with Ba²⁺. | [1] |

Experimental Protocols

The following protocols are generalized examples of how Chlorophosphonazo III is used in spectrophotometric analysis. Researchers should consult specific literature for optimized conditions for their particular analyte and sample matrix.

3.1. General Spectrophotometric Determination of Metal Ions

This protocol outlines the basic steps for using Chlorophosphonazo III to determine the concentration of a target metal ion.

-

Workflow for Metal Ion Determination

References

- 1. Metal Indicator Chlorophosphonazo-III | CAS 1914-99-4 Dojindo [dojindo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. CHLOROPHOSPHONAZO III Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Dojindo Molecular Technologies Inc Chlorophosphonazo-III (100MG), CAS: | Fisher Scientific [fishersci.com]

- 7. Chlorophosphonazo III for spectrophotometric det. of alkaline earth metals | 1914-99-4 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility and Stability of Chlorophosphonazo III in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophosphonazo III is a complex organic molecule widely utilized as a sensitive metallochromic indicator and colorimetric reagent. Its primary applications include the spectrophotometric determination of a variety of metal ions, most notably calcium, but also magnesium, titanium, zirconium, thorium, and others[1]. The efficacy and reliability of assays employing Chlorophosphonazo III are intrinsically linked to its behavior in aqueous solutions, specifically its solubility and stability under various experimental conditions.

This technical guide provides a comprehensive overview of the solubility and stability of Chlorophosphonazo III in aqueous environments. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize this reagent in their work. The guide summarizes key quantitative data, outlines detailed methodologies for critical experiments, and provides visual diagrams to illustrate experimental workflows and logical relationships.

Solubility of Chlorophosphonazo III

The solubility of Chlorophosphonazo III is a critical parameter for preparing stock and working solutions. While generally described as readily soluble in water, its solubility can be influenced by factors such as pH, temperature, and the presence of other solvents.

Qualitative Solubility Profile

Chlorophosphonazo III is characterized by its good solubility in water and polar organic solvents. A summary of its qualitative solubility is presented below:

-

Water : Readily soluble[2], forming a clear, reddish-purple solution.

-

Organic Solvents :

-

Slightly soluble in ethanol (B145695) and acetone.

-

Insoluble in non-polar solvents such as ether, benzene, chloroform, and carbon tetrachloride.

-

Soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 35 mg/mL (46.21 mM), though this may require sonication. It is important to use freshly opened DMSO, as its hygroscopic nature can negatively impact solubility[1].

-

Influence of pH on Aqueous Solubility and Color

The aqueous solubility of Chlorophosphonazo III is expected to be pH-dependent due to its multiple acidic phosphonic and sulfonic acid groups. The color of the aqueous solution is a direct indicator of the pH and the protonation state of the molecule.

| pH Range | Observed Color in Aqueous Solution | Reference(s) |

| < 3 | Rose Red | |

| = 3 | Rose Red with a slight purple tint | |

| ≤ 4 | Violet | [2] |

| > 4 | Purple | |

| Alkaline (NaOH) | Blue | [2] |

| Conc. H₂SO₄, HCl, dil. HNO₃ | Brilliant Green | [2] |

Note: The compound decomposes in concentrated nitric acid[2].

Quantitative Solubility Data

Quantitative data on the solubility of Chlorophosphonazo III in aqueous solutions as a function of temperature and pH is not extensively published. The following table is provided as a template for researchers to populate with their own experimental data, following the protocol outlined in Section 4.1.

| Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mM) | Observations |

| e.g., 20 | e.g., 2.0 | |||

| e.g., 20 | e.g., 7.0 | |||

| e.g., 20 | e.g., 9.0 | |||

| e.g., 37 | e.g., 7.4 |

Stability of Chlorophosphonazo III

The chemical stability of Chlorophosphonazo III is paramount for ensuring the reproducibility and accuracy of analytical methods. Degradation can be induced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of Chlorophosphonazo III.

-

Solid Powder :

-

In-Solvent Stock Solutions (e.g., in DMSO) :

-

Aqueous Reagent Solutions : A reagent solution for a serum calcium assay was found to be stable for at least 20 days when stored at 4°C.

Under normal conditions, the product is considered stable, and hazardous polymerization is not expected to occur. However, it is incompatible with and should be kept away from strong oxidizing agents.

Forced Degradation Profile

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions. The following table summarizes the expected stability profile based on general chemical principles and data from related compounds. It serves as a template for recording experimental outcomes from a forced degradation study (see Section 4.2).

| Stress Condition | Experimental Parameters | Time Points | % Degradation | Degradation Products Identified |

| Acid Hydrolysis | e.g., 0.1 M HCl, 60°C | e.g., 1, 3, 7 days | ||

| Base Hydrolysis | e.g., 0.1 M NaOH, RT | e.g., 1, 6, 24 hours | ||

| Oxidation | e.g., 3% H₂O₂, RT | e.g., 1, 6, 24 hours | ||

| Thermal Degradation | e.g., 80°C, Solid State | e.g., 1, 3, 7 days | ||

| Photostability | ICH Q1B Option 2 | N/A |

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and assessing the stability of Chlorophosphonazo III.

Protocol for Determining Aqueous Solubility

This protocol is adapted from standardized methods for determining the solubility of test chemicals[3].

Objective: To determine the quantitative solubility of Chlorophosphonazo III in aqueous solutions at various pH values and temperatures.

Materials:

-

Chlorophosphonazo III powder

-

Calibrated analytical balance

-

Type I ultrapure water

-

pH meter and appropriate buffers for calibration

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Spectrophotometer or HPLC-UV system

-

Centrifuge and/or syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Buffered Aqueous Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9).

-

Saturated Solution Preparation: a. For each pH and temperature condition, add an excess amount of Chlorophosphonazo III powder to a known volume of the corresponding buffer in a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation. b. Tightly cap the vials and place them in a shaker or water bath set to the desired temperature. c. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Mix continuously.

-

Sample Processing: a. After equilibration, allow the vials to stand at the set temperature for a short period to allow undissolved solid to settle. b. Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately using a syringe filter or to centrifuge the sample at high speed and then sample the supernatant.

-

Quantification: a. Prepare a series of calibration standards of Chlorophosphonazo III of known concentrations in the same buffer. b. Dilute the filtered/centrifuged sample from step 3b with the appropriate buffer to bring its concentration within the linear range of the calibration curve. c. Analyze the standards and the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of Chlorophosphonazo III at that pH, or a stability-indicating HPLC-UV method). d. Calculate the concentration of Chlorophosphonazo III in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Data Reporting: Report the solubility in mg/mL and/or mM for each temperature and pH condition.

Protocol for Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of Chlorophosphonazo III under various stress conditions, as recommended by ICH guidelines[4][5][6].

Objective: To identify the degradation pathways and assess the intrinsic stability of Chlorophosphonazo III under hydrolytic, oxidative, thermal, and photolytic stress.

Analytical Method: A validated stability-indicating HPLC-UV method is required. This method must be able to separate the intact Chlorophosphonazo III from all potential degradation products and accurately quantify them.

General Procedure:

-

Prepare a stock solution of Chlorophosphonazo III in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the stress conditions as described below. Include a control sample (protected from stress) for each condition.

-

At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid/base hydrolysis), and dilute it to a suitable concentration for HPLC analysis.

-

Analyze the samples by HPLC-UV. Calculate the percentage of remaining Chlorophosphonazo III and the percentage of each degradation product.

Stress Conditions:

-

Acid Hydrolysis:

-

Add an equal volume of 1.0 M HCl to the stock solution to achieve a final acid concentration of 0.5 M.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Sample at time points such as 2, 8, 24, and 48 hours.

-

-

Base Hydrolysis:

-

Add an equal volume of 1.0 M NaOH to the stock solution to achieve a final base concentration of 0.5 M.

-

Incubate at room temperature, as base-catalyzed hydrolysis is often rapid.

-

Sample at shorter time points, such as 5, 15, 30, and 60 minutes.

-

-

Oxidative Degradation:

-

Add a volume of 30% hydrogen peroxide to the stock solution to achieve a final H₂O₂ concentration of 3-6%.

-

Incubate at room temperature, protected from light.

-

Sample at time points such as 2, 8, and 24 hours.

-

-

Thermal Degradation (in Solution):

-

Incubate a sample of the stock solution at an elevated temperature (e.g., 80°C) in a controlled oven or water bath, protected from light.

-

Sample at time points such as 1, 3, and 7 days.

-

-

Photostability:

-

Expose a sample of the stock solution to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples at the end of the exposure period.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the analysis of Chlorophosphonazo III.

Caption: Workflow for determining the aqueous solubility of Chlorophosphonazo III.

Caption: Workflow for conducting a forced degradation study of Chlorophosphonazo III.

Caption: Logical relationships between stability and key degradation factors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metal Indicator Chlorophosphonazo-III | CAS 1914-99-4 Dojindo [dojindo.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. scispace.com [scispace.com]

- 6. veeprho.com [veeprho.com]

The Chromogenic Sentinel: A Technical Guide to Chlorophosphonazo III

An In-depth Exploration of its Discovery, Development, and Application in Scientific Research

Abstract

Chlorophosphonazo III, [2,7-bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid], is a highly sensitive and versatile chromogenic reagent that has played a significant role in the field of analytical chemistry for decades. Its ability to form stable, colored complexes with a wide array of metal ions has made it an invaluable tool for spectrophotometric analysis in diverse scientific disciplines, including environmental monitoring, clinical chemistry, and materials science. This technical guide provides a comprehensive overview of the key discoveries, historical development, and core applications of Chlorophosphonazo III, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative data governing its analytical performance, detailed experimental protocols for its use, and visual representations of its synthesis and reaction mechanisms.

Historical Development and Key Discoveries

The development of Chlorophosphonazo III emerged from the broader exploration of arsenazo-class compounds as metallochromic indicators in the mid-20th century. Soviet chemists were at the forefront of this research, seeking to synthesize reagents with enhanced sensitivity and selectivity for various metal ions.

The Genesis of a Reagent: While the exact first synthesis is not readily documented in widespread English literature, the foundational work on similar bis-azo chromotropic acid derivatives points to the pioneering efforts of Soviet chemists like A. M. Lukin in the 1960s. Their research focused on modifying the functional groups of existing chromogenic agents to improve their analytical characteristics. The introduction of phosphonic acid groups and chlorine atoms into the arsenazo structure led to the creation of Chlorophosphonazo III, a reagent with superior properties for the determination of a range of elements.

Early Applications and Recognition: Initial studies in the 1960s and 1970s highlighted the exceptional sensitivity of Chlorophosphonazo III for elements such as thorium, zirconium, titanium, and scandium.[1] Its utility was quickly recognized for the analysis of nuclear fuel-cycle materials and geological samples. Subsequent research expanded its application to the determination of alkaline earth metals, lanthanides, and uranium, solidifying its position as a versatile and indispensable analytical reagent.[2][3]

Synthesis of Chlorophosphonazo III

Chlorophosphonazo III is synthesized through a bis-diazotization and coupling reaction. The general synthetic pathway involves the diazotization of 2-amino-4-chlorophenylphosphonic acid, followed by the coupling of the resulting diazonium salt with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in an alkaline medium.

References

- 1. USE OF CHLORPHOSPHONAZO III FOR THE PHOTOMETRIC DETERMINATION OF TITANIUM ZIRCONIUM, THORIUM AND SCANDIUM (Journal Article) | OSTI.GOV [osti.gov]

- 2. Chlorophosphonazo III, For Spectrophotometric Det. of Alkaline Earth Metals, MilliporeSigma Supelco 1 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 3. Solvent extraction-spectrophotometric determination of rare earths with chlorophosphonazo-III - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorophosphonazo III: A Comprehensive Technical Guide for Colorimetric Metal Ion Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophosphonazo III is a highly sensitive and versatile organic reagent renowned for its application in the colorimetric determination of a wide array of metal ions. Its ability to form stable, colored complexes with various metal cations makes it an invaluable tool in analytical chemistry, particularly for spectrophotometric analysis. This technical guide provides an in-depth overview of Chlorophosphonazo III, including its synthesis, properties, and detailed experimental protocols for the quantification of key metal ions. The information is tailored for researchers, scientists, and professionals in drug development who require accurate and reliable methods for metal ion analysis.

Chlorophosphonazo III, chemically known as 2,7-Bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid, is particularly noted for its use in determining alkaline earth metals, as well as elements such as thorium, uranium, and lanthanides.[1][2][3] The reagent's distinct color change upon complexation with metal ions allows for their quantification with high sensitivity and selectivity.

Physicochemical Properties

Chlorophosphonazo III is a complex organic molecule with the following key properties:

-

Appearance: Reddish-brown to black-purple crystalline powder.[1]

-

Solubility: Readily soluble in water, slightly soluble in ethanol (B145695) and acetone, and insoluble in nonpolar organic solvents like ether, benzene, chloroform, and carbon tetrachloride.[1][4]

-

Chemical Formula: C₂₂H₁₆Cl₂N₄O₁₄P₂S₂[3]

The color of Chlorophosphonazo III in aqueous solution is pH-dependent. It is violet at a pH of 4 or lower and blue in a sodium hydroxide (B78521) solution. In the presence of strong acids like sulfuric acid, hydrochloric acid, or dilute nitric acid, it exhibits a brilliant green color; however, it decomposes in concentrated nitric acid.[1] The reagent's multiple proton dissociation constants contribute to its complex acid-base chemistry and its utility across a range of pH values for selective metal ion complexation.[1]

Synthesis of Chlorophosphonazo III

A general three-step synthesis for phosphonazo III analogues can be adapted for Chlorophosphonazo III:

Caption: Synthesis of Chlorophosphonazo III.

Quantitative Data for Metal Ion Determination

The following table summarizes the key analytical parameters for the spectrophotometric determination of various metal ions using Chlorophosphonazo III.

| Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Beer's Law Range | Masking Agents |

| Calcium (Ca²⁺) | ~620, ~680 | 2.2 | - | - | - |

| Magnesium (Mg²⁺) | ~620, ~680 | 7.0 | - | - | - |

| Uranium (VI) (UO₂²⁺) | 680 | 1.1 ± 0.2 | - | 1 - 15 µg/µL | DTPA, EGTA, TTHA[5][6] |

| Thorium (Th⁴⁺) | ~620, ~680 | - | - | - | - |

| Scandium (Sc³⁺) | ~620, ~680 | - | - | - | - |

| Zirconium (Zr⁴⁺) | ~620, ~680 | - | - | - | - |

| Neodymium (Nd³⁺) | ~620, ~680 | - | - | - | - |

Data not always available in the initial search results.

Experimental Protocols

Detailed methodologies for the spectrophotometric determination of key metal ions are provided below.

Determination of Uranium (VI)

This protocol is based on the selective complexation of Uranium (VI) with Chlorophosphonazo III in an acidic medium.

Reagents and Solutions:

-

Chlorophosphonazo III Solution: Prepare a stock solution of a specific concentration by dissolving a known weight of Chlorophosphonazo III in deionized water.

-

Standard Uranium (VI) Solution: Prepare a stock solution from a certified uranium salt.

-

Buffer Solution (pH 1.1 ± 0.2): Prepare a suitable buffer, such as a glycine/HCl buffer, and adjust the pH to the desired value.

-

Masking Agent Solution (e.g., DTPA): Prepare a solution of Diethylenetriaminepentaacetic acid (DTPA) in deionized water.[5][6]

Procedure:

-

To a series of volumetric flasks, add increasing volumes of the standard Uranium (VI) solution.

-

To each flask, add a fixed volume of the masking agent solution (if required to eliminate interferences).

-

Add a fixed volume of the Chlorophosphonazo III solution.

-

Add the buffer solution to adjust the pH to 1.1 ± 0.2 and dilute to the mark with deionized water.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at 680 nm against a reagent blank.[6]

-

Construct a calibration curve by plotting absorbance versus the concentration of Uranium (VI).

-

For the sample analysis, follow the same procedure, using an aliquot of the sample solution instead of the standard solution.

Caption: Workflow for Uranium (VI) determination.

Determination of Thorium (IV)

While specific detailed protocols for thorium determination using Chlorophosphonazo III were not fully elucidated in the initial search, a general procedure can be inferred based on its known reactivity. The method would likely involve an extraction step to enhance selectivity.

Reagents and Solutions:

-

Chlorophosphonazo III Solution: As prepared for uranium determination.

-

Standard Thorium (IV) Solution: Prepare a stock solution from a certified thorium salt.

-

Buffer Solution: The optimal pH for thorium complexation needs to be determined experimentally.

-

Organic Extraction Solvent: A suitable solvent such as 1-butanol (B46404) is recommended.[2]

Procedure:

-

To a series of separatory funnels, add increasing volumes of the standard Thorium (IV) solution.

-

Adjust the pH of the aqueous phase to the optimal value using a suitable buffer.

-

Add a fixed volume of the Chlorophosphonazo III solution.

-

Add a measured volume of the organic extraction solvent (e.g., 1-butanol).

-

Shake the funnels vigorously for a set period to allow for the extraction of the Thorium-Chlorophosphonazo III complex into the organic phase.

-

Allow the phases to separate and collect the organic layer.

-

Measure the absorbance of the organic extract at the wavelength of maximum absorbance (likely around 620-680 nm) against a reagent blank.

-

Construct a calibration curve and determine the concentration of thorium in the sample by following the same procedure.

Caption: Workflow for Thorium (IV) determination.

Management of Interferences

The selectivity of Chlorophosphonazo III-based methods can be significantly improved by the use of masking agents. These are reagents that form stable complexes with interfering ions, preventing them from reacting with Chlorophosphonazo III.

Common Interfering Ions and Masking Strategies:

-

For the determination of Uranium (VI) at low pH, many divalent and trivalent cations can interfere. The use of complexing agents like DTPA (Diethylenetriaminepentaacetic acid) , EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) , and TTHA (Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid) has been shown to be effective in masking a wide range of interfering elements.[5] DTPA is particularly attractive for this purpose.[5]

-

When determining alkaline earth metals like calcium and magnesium, the pH of the solution is a critical parameter for achieving selectivity. For instance, calcium can be determined in the presence of magnesium by adjusting the pH to 2.2. At a higher pH of 7.0, both calcium and magnesium will react.[3]

The logical relationship for applying masking agents is as follows:

Caption: Logic of using masking agents.

Conclusion

Chlorophosphonazo III is a powerful and sensitive colorimetric reagent with broad applications in the determination of various metal ions. By carefully controlling experimental conditions such as pH and employing appropriate masking agents, highly selective and accurate quantitative analyses can be achieved. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize Chlorophosphonazo III in their analytical workflows. Further optimization of the presented methods may be required depending on the specific sample matrix and analytical instrumentation.

References

- 1. Metal Indicator Chlorophosphonazo-III | CAS 1914-99-4 Dojindo [dojindo.com]

- 2. Chlorophosphonazo III for spectrophotometric det. of alkaline earth metals 1914-99-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Chlorophosphonazo III [chembk.com]

- 5. Comparative study of the masking effect of various complexans in the spectrophotometric determination of uranium with arsenazo III and chlorophosphonazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric determination of uranium(VI) with chlorophosphonazo-mN by flow injection analysis (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes: Serum Calcium Measurement with Chlorophosphonazo III

These application notes provide a comprehensive overview and protocol for the quantitative determination of calcium in serum using the Chlorophosphonazo III (CPZ-III) colorimetric method. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and stable assay for calcium measurement.

Principle of the Method

The Chlorophosphonazo III assay is a direct colorimetric method for quantifying calcium in biological samples without the need for deproteinization.[1] In an acidic to neutral pH environment, calcium ions (Ca²⁺) form a stable blue-purple chelate complex with the CPZ-III chromogen.[1][2][3] The intensity of the resulting color is directly proportional to the calcium concentration in the sample. The change in absorbance is measured spectrophotometrically, typically at a wavelength between 660 nm and 690 nm.[1][3] Some protocols utilize a dual-wavelength measurement to minimize the interference of other substances.[1]

A key advantage of the CPZ-III method is its improved linearity and reagent stability compared to older methods like the o-cresolphthalein (B1221799) complexone (oCPC) method.[2][4][5] To enhance specificity and prevent interference from serum proteins like albumin, some variations of the method incorporate vanadate (B1173111) in the reagent mixture.[6][7]

Data Presentation

Table 1: Reagent Composition and Storage

| Component | Description | Storage |

| Chromogen Reagent (R1) | Contains Chlorophosphonazo III in a buffer solution (e.g., 50 mmol/L succinic acid, pH 5.0).[2] May also contain vanadate to reduce protein interference.[6] | 4°C, protected from light. Stable for at least 20 days.[2][5] |

| Calcium Calibrator | A standard solution of known calcium concentration (e.g., 10 mg/dL or 2.5 mmol/L).[1][2] | 4°C |

| Control Sera | Commercially available quality control sera with low and high calcium concentrations. | As per manufacturer's instructions. |

Table 2: Performance Characteristics of the CPZ-III Method

| Parameter | Typical Value | Source |

| Wavelength (Main) | 660 - 690 nm | [1][3] |

| Wavelength (Sub/Reference) | 700 - 800 nm | [1][2] |

| Linearity | 0 - 7.0 mmol/L | [2][4][5][6] |

| Within-Run Precision (CV%) | 0.63 - 1.01% | [2][4][5][6] |

| Between-Run Precision (CV%) | 0.75 - 1.43% | [2][4][5] |

| Reagent Stability | At least 20 days at 4°C[2][5] | Up to 60 days with vanadate formulation[6] |

Experimental Protocols

Materials and Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 660-700 nm.

-

Disposable test tubes or microplates.[1]

-

Precision pipettes.[1]

-

Vortex mixer.

-

Centrifuge.

-

CPZ-III Chromogen Reagent.

-

Calcium Calibrator.

-

Control Sera.

-

Purified water (for blank).

-

Serum samples.

Sample Preparation

-

Collect blood samples and separate serum according to standard laboratory procedures.

-

Ensure serum is free from hemolysis.

-

If the serum is turbid, centrifuge at 6,000 rpm for 15 minutes and use the clear supernatant.[1]

-

EDTA-plasma is not suitable for this assay as EDTA chelates calcium and will interfere with the measurement.[1]

Manual Assay Procedure (Microplate Method)

-

Bring all reagents and samples to room temperature before use.[1]

-

Pipette 2 µL of Blank (purified water), Calcium Calibrator, Control Sera, and unknown Samples into separate wells of a microplate.[1]

-

Add 240 µL of the CPZ-III Chromogen Reagent to each well.[1]

-

Mix gently by pipetting up and down. Avoid foaming.[1]

-

Incubate at room temperature for 10 minutes.[1]

-

Measure the absorbance at 690 nm (main wavelength) and 750 nm (sub wavelength).[1] The acceptable range for the main wavelength is 680-700 nm.[1]

Note: This protocol is based on a commercially available kit and may need optimization for different reagent formulations.

Automated Analyzer Procedure

The CPZ-III method can be adapted for use on automated clinical chemistry analyzers (e.g., Hitachi 7170).[2][5] The specific instrument settings for sample volume, reagent volumes, and measurement parameters should be configured according to the manufacturer's instructions for the specific reagent and analyzer.

Calculation of Results

The concentration of calcium in the sample is calculated using the following formula:

Calcium Concentration = (Absorbance of Sample - Absorbance of Blank) / (Absorbance of Calibrator - Absorbance of Blank) * Concentration of Calibrator

If the sample was diluted, the result must be multiplied by the dilution factor.

Mandatory Visualizations

Caption: Experimental workflow for serum calcium measurement using the Chlorophosphonazo III method.

Caption: Principle of the colorimetric reaction between Calcium and Chlorophosphonazo III.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. researchgate.net [researchgate.net]

- 3. clpmag.com [clpmag.com]

- 4. Development of a new measurement method for serum calcium with chlorophosphonazo-III | Semantic Scholar [semanticscholar.org]

- 5. Development of a new measurement method for serum calcium with chlorophosphonazo-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of novel measurement assay for calcium in serum by the chlorophosphonazo-III vanadate method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1615029A2 - Reagent and method for determination of calcium - Google Patents [patents.google.com]

Application of Chlorophosphonazo III in Water Hardness Determination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water hardness, a measure of the concentration of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), is a critical parameter in numerous scientific and industrial applications. In the pharmaceutical and drug development sectors, water quality can significantly impact experimental outcomes, formulation stability, and manufacturing processes. Chlorophosphonazo III is a highly sensitive chromogenic indicator that offers a reliable spectrophotometric method for the determination of total water hardness. This application note provides a detailed protocol for the use of Chlorophosphonazo III, including reagent preparation, experimental procedures, and data analysis. The method is based on the principle that Chlorophosphonazo III forms a colored complex with Ca²⁺ and Mg²⁺ ions, and the intensity of the color is directly proportional to the total hardness of the water sample.

Principle of the Method

Chlorophosphonazo III is an organic dye that reacts with both calcium and magnesium ions to form a stable, colored complex in a buffered aqueous solution. The formation of this complex results in a significant shift in the absorbance spectrum of the dye, with the maximum absorbance of the complex occurring at approximately 669 nm. The absorbance at this wavelength is directly proportional to the total concentration of calcium and magnesium ions in the sample.

To accurately determine the absorbance due to the Ca²⁺/Mg²⁺-Chlorophosphonazo III complex, a blank measurement is performed. This is achieved by adding a strong chelating agent, such as 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA), to a separate aliquot of the sample after the initial color development. CDTA preferentially binds to the Ca²⁺ and Mg²⁺ ions, breaking apart the Chlorophosphonazo III complex and causing the solution to revert to the color of the free indicator. The difference in absorbance between the sample with the complex and the sample with the chelating agent is then used to calculate the total water hardness.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the determination of water hardness using Chlorophosphonazo III.

Table 1: Spectrophotometric Parameters

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 669 nm | [1] |

| Linear Range | 4 - 1000 µg/L (as CaCO₃) | [2] |

| Molar Absorptivity | Varies with pH and specific metal ion | [3] |

Table 2: Potential Interferences

The following substances have been reported to interfere with the Chlorophosphonazo III method for water hardness determination at concentrations exceeding the levels indicated below.

| Interfering Substance | Interference Level | Effect | Reference |

| Aluminum | > 150 µg/L | Negative Interference | [1] |

| Copper | > 250 µg/L | Positive Interference | [1] |

| Nitrate | > 250 µg/L | Positive Interference | [1] |

| Silicon | > 1000 µg/L | Positive Interference | [1] |

| Sodium | > 79,000 µg/L | Negative Interference | [1] |

| Ammonium | No interference at or below 1000 µg/L | - | [1] |

| Potassium | No interference at or below 1000 µg/L | - | [1] |

| Formaldehyde | No interference at or below 47,000 µg/L | - | [1] |

Experimental Protocols

Reagent Preparation

1. Chlorophosphonazo III Indicator Solution (0.05% w/v):

-

Accurately weigh 50 mg of Chlorophosphonazo III (reagent grade).

-

Dissolve the solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.

-

Gently warm and sonicate if necessary to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Store in a tightly sealed, light-protected plastic bottle at 4°C. The solution is stable for up to one month.

2. Buffer Solution (pH 7.0 ± 0.2):

-

Prepare a 0.1 M Tris-HCl buffer.

-

Dissolve 12.11 g of Tris (tris(hydroxymethyl)aminomethane) in approximately 800 mL of deionized water.

-

Adjust the pH to 7.0 ± 0.2 by slowly adding 1 M hydrochloric acid (HCl) while monitoring with a calibrated pH meter.

-

Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.

-

Store in a tightly sealed plastic bottle at room temperature.

3. CDTA Reagent (0.1 M):

-

Accurately weigh 3.46 g of 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA).

-

Suspend the CDTA in approximately 80 mL of deionized water in a 100 mL beaker.

-

While stirring, slowly add 1 M sodium hydroxide (B78521) (NaOH) solution dropwise until the CDTA is completely dissolved.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Store in a tightly sealed plastic bottle at room temperature.

4. Standard Calcium Carbonate Solution (1000 mg/L as CaCO₃):

-

Accurately weigh 1.000 g of anhydrous calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours.

-

Transfer the CaCO₃ to a 1 L volumetric flask.

-

Slowly and carefully add 1:1 hydrochloric acid (HCl) dropwise until the CaCO₃ is completely dissolved. Avoid adding a large excess of acid.

-

Add approximately 800 mL of deionized water.

-

Gently boil the solution for a few minutes to expel carbon dioxide.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with deionized water and mix thoroughly.

-

This stock solution is stable for several months when stored in a tightly sealed plastic bottle.

Calibration Curve Preparation

-

Prepare a series of calibration standards by diluting the 1000 mg/L CaCO₃ stock solution with deionized water. A suggested range of standards is 0, 100, 250, 500, 750, and 1000 µg/L as CaCO₃.

-

For each standard, pipette the calculated volume of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Prepare these standards fresh daily.

Sample Analysis

-

Sample Collection: Collect water samples in clean plastic bottles. Glass bottles should be avoided as they can leach calcium and magnesium, leading to erroneously high results.[1]

-

Sample Preparation: If the sample is turbid, filter it through a 0.45 µm membrane filter. If the expected hardness is above 1000 µg/L, dilute the sample accordingly with deionized water.

-

Color Development:

-

Pipette 25 mL of the sample (or diluted sample) into a clean 50 mL plastic flask or beaker.

-

Add 1.0 mL of the pH 7.0 buffer solution and swirl to mix.

-

Add 1.0 mL of the 0.05% Chlorophosphonazo III indicator solution and swirl to mix.

-

Allow the solution to stand for 5 minutes for the color to develop completely.

-

-

Spectrophotometric Measurement (Sample):

-

Set the spectrophotometer to a wavelength of 669 nm.

-

Use deionized water to zero the instrument.

-

Transfer a portion of the colored sample solution to a cuvette and measure the absorbance (A_sample).

-

-

Blank Preparation and Measurement:

-

To the remaining solution in the flask, add 2 drops of the 0.1 M CDTA reagent.

-

Swirl to mix. The color of the solution should change as the Ca²⁺/Mg²⁺-Chlorophosphonazo III complex is broken.

-

Transfer a portion of this solution to a cuvette and measure the absorbance (A_blank).

-

-

Calculation:

-

Calculate the net absorbance for each standard and sample: ΔA = A_sample - A_blank.

-

Plot a calibration curve of net absorbance (ΔA) versus the concentration of the calibration standards (in µg/L as CaCO₃).

-

Determine the concentration of total hardness in the sample by interpolating its net absorbance on the calibration curve.

-

If the sample was diluted, multiply the result by the dilution factor.

-

Mandatory Visualizations

Signaling Pathway of Water Hardness Detection

Caption: Reaction of Chlorophosphonazo III with Ca²⁺/Mg²⁺ and subsequent chelation by CDTA.

Experimental Workflow for Water Hardness Determination

Caption: Step-by-step workflow for determining water hardness using Chlorophosphonazo III.

References

Application Notes and Protocols for the Determination of Thorium and Uranium with Chlorophosphonazo III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the spectrophotometric determination of thorium and, to a lesser extent, uranium using Chlorophosphonazo III. This reagent forms stable colored complexes with these actinides, allowing for their quantitative analysis.

Overview

Chlorophosphonazo III is a sensitive chromogenic reagent used for the spectrophotometric determination of several metal ions. It reacts with thorium and uranium to form colored complexes, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal in the sample. This method is noted for its high sensitivity and can be adapted for various sample matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the determination of thorium and uranium using Chlorophosphonazo III and similar reagents.

Table 1: Quantitative Data for the Determination of Thorium with Chlorophosphonazo-mN

| Parameter | Value | Reference |

| Complex | Thorium-Chlorophosphonazo-mN | |

| Stoichiometry (Th:Reagent) | 1:6 | |

| Maximum Absorption Wavelength (λmax) | 670 nm | |

| Molar Absorptivity (ε) | 8.23 x 10⁴ L·mol⁻¹·cm⁻¹ | |

| Sandell's Sensitivity | 2.82 x 10⁻³ µg·cm⁻² | |

| Beer's Law Range | 0-50 µg of Thorium in 25 ml solution | |

| Medium | Phosphoric-nitric-oxalic acid | |

| Lower Detectable Limit | 0.0001% | |

| Instability Constant of the Complex | 7.16 x 10⁻³⁵ | |

| Color of the Complex | Purple-red | |

| Contrast (Δλ) | 120 nm |

Note: While the user requested information on Chlorophosphonazo III, the available detailed study refers to Chlorophosphonazo-mN, a closely related derivative. The fundamental principles and likely operational parameters are expected to be very similar.

Experimental Protocols

3.1. Spectrophotometric Determination of Thorium with Chlorophosphonazo-mN

This protocol is based on the formation of a stable purple-red complex between thorium and Chlorophosphonazo-mN in a specific acidic medium.

3.1.1. Reagents and Solutions

-

Standard Thorium Solution: Prepare a stock solution of 1000 µg/ml of thorium by dissolving an appropriate amount of a soluble thorium salt (e.g., Th(NO₃)₄·4H₂O) in dilute nitric acid. Prepare working standards by serial dilution of the stock solution.

-

Chlorophosphonazo-mN Reagent Solution: Prepare a solution of Chlorophosphonazo-mN of a suitable concentration (e.g., 0.1% w/v) in deionized water.

-

Acid Medium: A mixture of phosphoric, nitric, and oxalic acids. The exact ratios should be optimized, but a starting point could be a solution containing a mixture of these acids to achieve the desired pH and complexing environment.

-

Ion Exchange Resin (Optional for separation): 734 porous cation exchange resin or 742 porous anion exchange resin for separation of thorium from interfering ions like iron and uranium.

3.1.2. Instrumentation

-

UV-Visible Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

3.1.3. Experimental Procedure

-

Sample Preparation: If the sample is solid, dissolve it using an appropriate acid digestion method. If interfering ions are present in large excess, a separation step using ion exchange chromatography may be necessary.

-

Complex Formation:

-

Pipette an aliquot of the sample solution (containing 0-50 µg of thorium) into a 25 ml volumetric flask.

-

Add the phosphoric-nitric-oxalic acid medium.

-

Add an excess of the Chlorophosphonazo-mN reagent solution. A 1:6 molar ratio of thorium to reagent is recommended.

-

Dilute to the mark with deionized water and mix well.

-

-

Spectrophotometric Measurement:

-

Allow the color to develop fully.

-

Measure the absorbance of the solution at 670 nm against a reagent blank.

-

-

Calibration Curve:

-

Prepare a series of standard solutions containing known concentrations of thorium (e.g., 0, 5, 10, 20, 30, 40, 50 µg per 25 ml).

-

Follow the complex formation and measurement steps for each standard.

-

Plot a graph of absorbance versus thorium concentration.

-

-

Calculation:

-

Determine the concentration of thorium in the sample solution from the calibration curve.

-

3.2. General Protocol for the Determination of Uranium with a Chromogenic Reagent (to be adapted for Chlorophosphonazo III)

As specific details for uranium with Chlorophosphonazo III are limited, this protocol is a general guideline based on methods for similar reagents like Arsenazo III. Optimization of all parameters is crucial.

3.2.1. Reagents and Solutions

-

Standard Uranium Solution: Prepare a stock solution of 1000 µg/ml of uranium from a standard salt (e.g., uranyl nitrate). Prepare working standards by dilution.

-

Chlorophosphonazo III Reagent Solution: Prepare a solution of a suitable concentration (e.g., 0.05-0.1% w/v) in deionized water or a dilute acid.

-

Buffer Solution: A suitable buffer to maintain the optimal pH for complex formation. The optimal pH needs to be determined experimentally.

-

Masking Agents: Solutions of masking agents (e.g., EDTA, fluoride) may be required to prevent interference from other metal ions.

3.2.2. Instrumentation

-

UV-Visible Spectrophotometer

-

pH meter

Application Notes and Protocols for Chlorophosphonazo III Assays: Sample Preparation of Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of various biological fluids for use in Chlorophosphonazo III (CPZ III) assays for calcium determination. Accurate sample preparation is critical for minimizing interference and ensuring reliable quantitative results.

Introduction to Chlorophosphonazo III Assays

The Chlorophosphonazo III assay is a sensitive and rapid colorimetric method for the quantitative determination of calcium in biological samples. The principle of the assay is based on the formation of a stable, colored complex between calcium ions and the CPZ III reagent in a neutral or slightly acidic solution. The intensity of the color, measured spectrophotometrically, is directly proportional to the calcium concentration in the sample. While the assay is robust, components present in biological fluids, such as proteins and other endogenous substances, can interfere with the reaction, necessitating appropriate sample preparation.

General Considerations for Sample Handling

To ensure the integrity of biological samples for calcium analysis, the following general guidelines should be followed:

-

Collection: Use appropriate collection tubes for each fluid type. For plasma, use anticoagulants such as heparin. Avoid EDTA , as it is a strong chelating agent that will bind calcium and interfere with the assay.[1][2]

-

Processing: Separate serum or plasma from whole blood as soon as possible to prevent hemolysis and leakage of intracellular components. Centrifugation is a standard method for this separation.

-

Storage: If not analyzed immediately, samples should be stored at appropriate temperatures. For short-term storage, 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended to maintain the stability of the analytes.

Sample Preparation Techniques

The primary goal of sample preparation for the CPZ III assay is the removal of interfering substances, principally proteins. Several methods can be employed, with the choice depending on the sample type and the required level of purity.

Deproteinization Methods

Protein precipitation is the most common method for removing protein interference. This involves the addition of a precipitating agent to the sample, followed by centrifugation to pellet the precipitated proteins. The clear supernatant is then used for the assay.

-

Trichloroacetic Acid (TCA) Precipitation: TCA is a highly effective protein precipitating agent. It is particularly recommended for tissue samples and can be used for serum, plasma, and urine if a high degree of protein removal is necessary.[1]

-

Acetone (B3395972) Precipitation: Cold acetone is another effective method for protein precipitation and is often considered a more efficient method than TCA/acetone for plasma samples.[3]

-

Methanol and Acetonitrile (B52724) Precipitation: These organic solvents are also used for protein precipitation and have been shown to provide good recovery of proteins from urine samples.[4]

Quantitative Comparison of Protein Precipitation Methods:

While extensive data on the specific impact of these methods on Chlorophosphonazo III calcium assays is limited, studies comparing the protein removal efficiency provide valuable insights.

| Precipitation Method | Sample Type | Typical Protein Removal Efficiency | Notes |

| Trichloroacetic Acid (TCA) | Serum, Plasma, Tissue | >99% | Highly effective, but can affect the pH of the sample, requiring a neutralization step.[5] |

| Acetone | Plasma, Urine | High | Reported to have higher protein yield than TCA/acetone methods in some studies.[3] |

| Ethanol | Platelet Extracts | High | Yielded a similar amount of protein as TCA but required dialysis due to salt content.[6] |

| Acetonitrile | Urine | Good | Resulted in better band visibility and resolution on SDS-PAGE compared to TCA methods for urine proteins.[4] |

| Methanol/Chloroform | Urine | High | Showed the highest number of identified proteins in a proteomics study of urine samples.[7] |

Experimental Protocols

The following are detailed protocols for the preparation of common biological fluids for Chlorophosphonazo III assays.

Serum and Plasma

For many commercial CPZ III assay kits, direct analysis of serum or plasma is possible without deproteinization, provided the samples are clear and free of insoluble material.[1] However, if high protein concentrations are suspected to interfere, a deproteinization step is recommended.

Protocol 1: Direct Measurement (No Deproteinization)

-

Sample Collection: Collect whole blood in a tube without anticoagulants for serum or with heparin for plasma. Avoid using EDTA tubes.

-

Separation: Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes.

-

Supernatant Collection: Carefully aspirate the clear supernatant (serum or plasma) without disturbing the cell pellet.

-

Assay: Use the clear serum or plasma directly in the Chlorophosphonazo III assay according to the manufacturer's instructions.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

-

Sample Preparation: To 100 µL of serum or plasma, add 15 µL of cold 100% (w/v) TCA.

-

Incubation: Vortex the mixture briefly and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 5 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Neutralization: To neutralize excess TCA, add 10 µL of a cold neutralization solution (e.g., 1 M Tris base). Vent the tube as CO2 may evolve. Place the sample on ice for 5 minutes.

-

Assay: The deproteinized and neutralized sample is now ready for the Chlorophosphonazo III assay. Note that the sample has been diluted, and a dilution factor should be applied to the final calculation.

Urine

Urine samples typically have lower protein concentrations than serum or plasma, but deproteinization may still be necessary, especially if the sample is turbid or known to have high protein content.

Protocol 3: Urine Sample Preparation

-

Sample Collection: Collect a mid-stream urine sample in a sterile container.

-

Initial Clarification: If the urine sample is turbid, centrifuge at 6,000 rpm for 15 minutes. Collect the clear supernatant for the assay.[1]

-

pH Adjustment (if necessary): If required by the specific assay protocol, adjust the pH of the supernatant to between 2.0 and 3.0 by adding small amounts of 6M HCl (e.g., 5-10 µL per 1 mL of sample).[1]

-

Deproteinization (Optional, if high protein is suspected):

-

Follow the TCA precipitation protocol described for serum and plasma (Protocol 2). Studies have shown that acetone and acetonitrile precipitation can also yield good protein recovery from urine.[4]

-

-

Assay: Use the prepared urine sample in the Chlorophosphonazo III assay.

Cerebrospinal Fluid (CSF)

CSF has a much lower protein concentration than serum or plasma. Therefore, deproteinization is often not required. However, proper collection and handling are crucial to avoid contamination.

Protocol 4: Cerebrospinal Fluid Sample Preparation

-

Sample Collection: CSF should be obtained via lumbar puncture by a trained medical professional. The first 1-2 mL should be discarded to minimize blood contamination. Collect the CSF into sterile polypropylene (B1209903) tubes.[8][9]

-

Centrifugation: Centrifuge the CSF sample at 2000 x g for 10 minutes at room temperature to pellet any cells or debris.[9]

-

Supernatant Collection: Carefully transfer the clear supernatant to a new polypropylene tube, avoiding the pellet.[9]

-

Storage: If not analyzed immediately, CSF can be stored at 2-8°C for up to a few days or frozen at -80°C for long-term storage.[9]

-

Assay: Use the clear CSF supernatant directly in the Chlorophosphonazo III assay.

Potential Interferences

Several endogenous and exogenous substances can interfere with the Chlorophosphonazo III assay. It is important to be aware of these potential interferences and take steps to mitigate them.

| Interfering Substance | Effect on Assay | Mitigation Strategy |

| Proteins (e.g., Albumin) | Can bind to the CPZ III reagent, leading to inaccurate results.[10] | Deproteinization using methods like TCA or acetone precipitation. |

| EDTA | Strong calcium chelator, leads to falsely low calcium readings.[1][2] | Do not use EDTA as an anticoagulant for blood collection. |

| Hemolysis (Hemoglobin) | Can cause spectral interference. The effect is concentration-dependent.[11] | Proper phlebotomy technique to avoid hemolysis. If present, note the potential for interference. |

| Lipemia (Triglycerides) | Can cause turbidity and light scattering, affecting absorbance readings.[11] | Centrifugation at high speed or ultracentrifugation can help to clarify lipemic samples. |

| Bilirubin (Icterus) | Can cause spectral interference, especially at high concentrations.[11] | Note the presence of icterus and interpret results with caution. |

| Magnesium | Can also form a complex with CPZ III, though with lower affinity than calcium. | Most modern CPZ III assay formulations are designed to minimize magnesium interference at physiological concentrations. |

| Certain Drugs and Contrast Agents | Can interfere with the colorimetric reaction.[12] | Review patient medication and recent medical procedures. |

Visualizations

Experimental Workflow for Sample Preparation and Analysis

Caption: Experimental workflow for biological fluid sample preparation and analysis using the Chlorophosphonazo III assay.

Principle of the Chlorophosphonazo III Colorimetric Reaction

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 4. bbrc.in [bbrc.in]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry [wisdomlib.org]

- 8. Cerebrospinal Fluid Protocol | Pathology | School of Medicine | Case Western Reserve University [case.edu]

- 9. files.alz.washington.edu [files.alz.washington.edu]

- 10. Development of novel measurement assay for calcium in serum by the chlorophosphonazo-III vanadate method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medpace.com [medpace.com]

- 12. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chlorophosphonazo III as a Metal Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophosphonazo III is a versatile metallochromic indicator and colorimetric reagent used in the quantitative analysis of various metal ions. Its ability to form distinctly colored complexes with different metals makes it a valuable tool in both complexometric titrations and spectrophotometric determinations. This document provides detailed application notes and protocols for the use of Chlorophosphonazo III in the titration of several metal ions, including calcium, and as an indicator in the precipitation titration of sulfate (B86663).

Chemical Properties:

| Property | Value |

| Chemical Name | 2,7-Bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid |

| CAS Number | 1914-99-4 |

| Molecular Formula | C₂₂H₁₆Cl₂N₄O₁₄P₂S₂ |

| Molecular Weight | 757.36 g/mol |

| Appearance | Powder |

| Solubility | Readily soluble in water.[1] |

Chlorophosphonazo III exhibits different colors depending on the pH of the solution. It is violet at a pH of 4 or lower, blue in a sodium hydroxide (B78521) solution, and brilliant green in acidic solutions like sulfuric acid, hydrochloric acid, and diluted nitric acid.[1] It is important to note that it decomposes in concentrated nitric acid.[1]

Principle of Operation

Chlorophosphonazo III functions as a metal indicator by forming a stable, colored complex with the metal ion being analyzed. In a complexometric titration, a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is used as the titrant. Initially, the indicator forms a colored complex with the metal ion in the sample. As EDTA is added, it progressively binds with the free metal ions. At the equivalence point, when all the free metal ions have been complexed by EDTA, the EDTA then displaces the indicator from the metal-indicator complex. This displacement results in a distinct color change, signaling the end of the titration. For a successful titration, the metal-EDTA complex must be more stable than the metal-indicator complex.

Applications

Chlorophosphonazo III is a sensitive reagent for a wide range of metal ions, including:

-

Alkaline Earth Metals: Calcium (Ca²⁺) and Magnesium (Mg²⁺). It is possible to determine calcium alone at pH 2.2 and the sum of calcium and magnesium at pH 7.0.[2]

-

Actinides and Lanthanides: Thorium (Th⁴⁺), Uranium (U⁶⁺), and other lanthanoids and actinoids.[1]

-

Other Metals: Zirconium (Zr⁴⁺), Titanium (Ti⁴⁺), and Scandium (Sc³⁺).[2]

-

Precipitation Titration: It serves as an indicator for the precipitation titration of sulfate ions (SO₄²⁻) with barium chloride (BaCl₂).[1]

Experimental Protocols

Preparation of Reagents

-

Chlorophosphonazo III Indicator Solution (0.05% w/v): Dissolve 50 mg of Chlorophosphonazo III in 100 mL of deionized water.

-

EDTA Standard Solution (0.01 M): Dissolve 3.722 g of disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask. Standardize against a primary standard calcium carbonate solution.

-

Barium Chloride Standard Solution (0.01 M): Dissolve 2.443 g of BaCl₂·2H₂O in deionized water and dilute to 1 L in a volumetric flask.

-

Buffer Solutions: Prepare appropriate buffer solutions to maintain the required pH for each specific titration. For example, an ammonia-ammonium chloride buffer can be used to maintain a pH of 10 for calcium and magnesium titrations.

Application 1: Complexometric Titration of Calcium

This protocol outlines the determination of calcium ion concentration using EDTA titration with Chlorophosphonazo III as the indicator. The titration should be carried out at a neutral pH.

Experimental Workflow

Caption: Workflow for the complexometric titration of calcium.

Protocol:

-

Pipette a known volume of the calcium-containing sample into an Erlenmeyer flask.

-

Add an appropriate buffer to adjust the pH of the solution to neutral (pH 7).

-

Add 2-3 drops of the Chlorophosphonazo III indicator solution. The solution will turn a distinct blue color.

-

Titrate the sample with a standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color of the solution sharply changes from blue to violet or purple.

-

Record the volume of EDTA used.

-

Calculate the concentration of calcium in the sample using the stoichiometry of the Ca²⁺-EDTA reaction (1:1).

Quantitative Data:

| Parameter | Value |

| Titration pH | Neutral (7.0) |

| Initial Color | Blue |

| Endpoint Color | Violet/Purple |

| Wavelength (Spectrophotometric) | 690 nm[3] |

Application 2: Precipitation Titration of Sulfate

This protocol describes the determination of sulfate ion concentration by precipitation titration with barium chloride, using Chlorophosphonazo III as the indicator.

Experimental Workflow

Caption: Workflow for the precipitation titration of sulfate.

Protocol:

-

Pipette a known volume of the sulfate-containing sample into an Erlenmeyer flask.

-

Add an equal volume of a suitable organic solvent, such as acetone (B3395972) or ethanol, to reduce the solubility of the barium sulfate precipitate.

-

Add 2-3 drops of the Chlorophosphonazo III indicator solution.

-

Titrate the sample with a standardized 0.01 M barium chloride solution. A white precipitate of barium sulfate will form during the titration.

-

The endpoint is indicated by a distinct color change of the supernatant solution. The specific color change should be determined experimentally as it can vary with the solvent used.

-

Record the volume of barium chloride solution used.

-

Calculate the concentration of sulfate in the sample based on the 1:1 stoichiometry of the Ba²⁺-SO₄²⁻ reaction.

Application 3: Spectrophotometric Determination of Thorium and Uranium

Chlorophosphonazo III is a highly sensitive reagent for the spectrophotometric determination of thorium and uranium.[4] This method relies on the formation of a colored complex and the measurement of its absorbance at a specific wavelength.

Logical Relationship for Spectrophotometric Analysis

Caption: Principle of spectrophotometric metal determination.

General Protocol (Adaptable for Thorium and Uranium):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion (Th⁴⁺ or U⁶⁺) of known concentrations.

-

Sample Preparation: Prepare the unknown sample solution, ensuring it is within the linear range of the assay.

-

Complex Formation: To both the standard and unknown solutions, add the appropriate buffer to maintain the optimal pH and then add a fixed amount of Chlorophosphonazo III solution. Allow sufficient time for the color to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific metal-Chlorophosphonazo III complex against a reagent blank.

-

Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Concentration Determination: Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Quantitative Data for Thorium and Uranium Determination:

| Metal Ion | Optimal pH | Wavelength (λmax) |

| Thorium (Th⁴⁺) | Acidic | Not specified in search results |

| Uranium (U⁶⁺) | Acidic | Not specified in search results |

Note: The optimal pH and λmax for thorium and uranium with Chlorophosphonazo III should be determined experimentally for the specific analytical conditions.

Concluding Remarks

Chlorophosphonazo III is a valuable and versatile reagent for the quantitative analysis of a variety of metal ions. The protocols provided herein serve as a foundation for developing specific analytical methods. It is crucial for researchers to optimize the experimental conditions, such as pH, indicator concentration, and titrant standardization, to ensure accurate and reproducible results. For spectrophotometric applications, the construction of a reliable calibration curve is paramount. Adherence to good laboratory practices and safety precautions is essential when handling all chemical reagents.

References

Application of Chlorophosphonazo III for the Spectrophotometric Detection of Lanthanoids and Actinoids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chlorophosphonazo III in the spectrophotometric detection and quantification of lanthanoid and actinoid elements. Chlorophosphonazo III is a sensitive colorimetric reagent that forms stable complexes with these f-block elements, enabling their determination in various sample matrices.[1][2]

Principle of Detection

Chlorophosphonazo III (2,7-Bis(4-chloro-2-phosphonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid) is a chromogenic agent that reacts with lanthanoid and actinoid ions in acidic solutions to form colored complexes. The formation of these complexes results in a significant shift in the maximum absorption wavelength (λmax) of the reagent, allowing for the quantitative determination of the metal ions by measuring the absorbance of the solution. The intensity of the color produced is directly proportional to the concentration of the lanthanoid or actinoid present in the sample.

The chemical reaction and complexation form the basis of the spectrophotometric analysis. The general workflow involves sample preparation, pH adjustment, addition of the Chlorophosphonazo III reagent, and subsequent measurement of the absorbance at the characteristic λmax of the metal-ligand complex.

Caption: General experimental workflow for the determination of lanthanoids and actinoids.

Quantitative Data for Lanthanoid Detection